
p-(Octadecyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(Octadecyl)toluene: is an organic compound with the molecular formula C25H44 and a molecular weight of 344.6169 g/mol . It is a derivative of toluene, where the para position of the benzene ring is substituted with an octadecyl group. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of p-toluenesulfonate: One common method involves the reaction of n-octadecyl p-toluenesulfonate with p-tolylmagnesium bromide . This reaction typically requires a Grignard reagent and is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Grafting and Sol-Gel Methods: In some cases, octadecyl groups can be grafted onto silica surfaces using sol-gel methods.
Industrial Production Methods: Industrial production of p-(Octadecyl)toluene often involves large-scale alkylation reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-(Octadecyl)toluene can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Nitro compounds, sulfonic acids, halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Surface Modification: p-(Octadecyl)toluene is used to modify silica surfaces to control hydrophobicity and hydrophilicity.
Chromatography: It is used in high-performance liquid chromatography (HPLC) as a stationary phase for the separation of various compounds.
Biology and Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of p-(Octadecyl)toluene primarily involves its hydrophobic interactions. The long octadecyl chain provides a hydrophobic surface, which can interact with other hydrophobic molecules or surfaces. This property is utilized in applications such as chromatography and surface modification.
Comparación Con Compuestos Similares
p-(Octadecyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
p-(Hexadecyl)toluene: Similar structure but with a shorter hexadecyl chain.
Uniqueness: p-(Octadecyl)toluene is unique due to its specific combination of a long octadecyl chain and a methyl-substituted benzene ring. This combination provides distinct hydrophobic properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
94135-41-8 |
|---|---|
Fórmula molecular |
C25H44 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
1-methyl-4-octadecylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22-20-24(2)21-23-25/h20-23H,3-19H2,1-2H3 |
Clave InChI |
GZOSYOSHWZZRQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


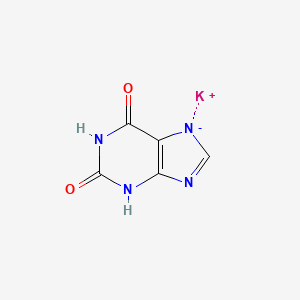


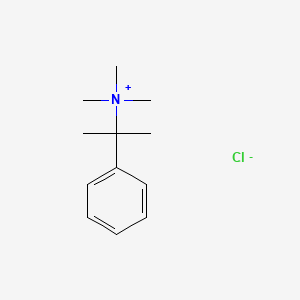
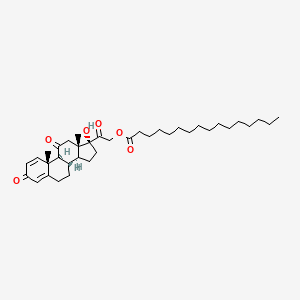
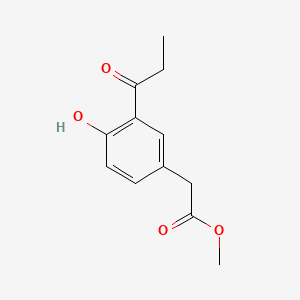



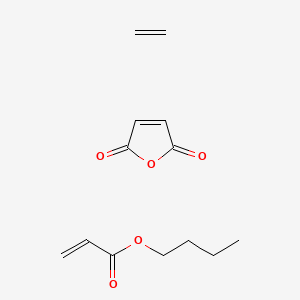
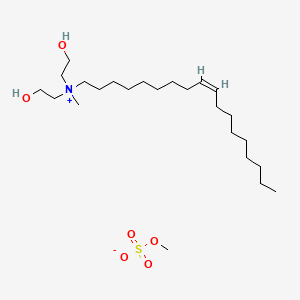
![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide](/img/structure/B12674111.png)


